molecular formula C20H18O2 B14407287 5,12-Dimethyl-1,2-dihydrochrysene-1,2-diol CAS No. 84249-71-8

5,12-Dimethyl-1,2-dihydrochrysene-1,2-diol

Cat. No.: B14407287
CAS No.: 84249-71-8
M. Wt: 290.4 g/mol
InChI Key: BXFAKDOISRMWJY-UHFFFAOYSA-N
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Description

5,12-Dimethyl-1,2-dihydrochrysene-1,2-diol is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It features a chrysene backbone with two methyl groups at positions 5 and 12, and two hydroxyl groups at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-Dimethyl-1,2-dihydrochrysene-1,2-diol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of chrysene to introduce the methyl groups at the desired positions. This is followed by a reduction reaction to convert the resulting ketone intermediates into alcohols. The final step involves the dihydroxylation of the aromatic ring to introduce the hydroxyl groups at positions 1 and 2.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5,12-Dimethyl-1,2-dihydrochrysene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

5,12-Dimethyl-1,2-dihydrochrysene-1,2-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of advanced materials, such as organic semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism of action of 5,12-Dimethyl-1,2-dihydrochrysene-1,2-diol involves its interaction with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Chrysene: The parent compound without the methyl and hydroxyl groups.

    1,2-Dihydrochrysene: Lacks the methyl groups but has the hydroxyl groups.

    5,12-Dimethylchrysene: Lacks the hydroxyl groups but has the methyl groups.

Uniqueness

5,12-Dimethyl-1,2-dihydrochrysene-1,2-diol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

84249-71-8

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

5,12-dimethyl-1,2-dihydrochrysene-1,2-diol

InChI

InChI=1S/C20H18O2/c1-11-9-13-5-3-4-6-14(13)16-10-12(2)19-15(18(11)16)7-8-17(21)20(19)22/h3-10,17,20-22H,1-2H3

InChI Key

BXFAKDOISRMWJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1C4=C(C(C(C=C4)O)O)C(=C3)C

Origin of Product

United States

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